Vericiguat-d3 is classified under pharmacological agents known as soluble guanylate cyclase stimulators. It is derived from vericiguat, which was approved by the U.S. Food and Drug Administration in January 2021 and by the European Union in July 2021 for managing heart failure conditions. The compound is intended for patients at risk of cardiovascular death and hospitalization due to heart failure exacerbations .
The synthesis of vericiguat-d3 involves several chemical reactions that include the formation of key intermediates leading to the final product. One notable method includes the use of substituted 5-fluoro-1H-pyrazolopyridines as starting materials, which undergo various transformations such as N-alkylation and carbamate formation. The synthetic route may also involve purification techniques like vacuum drying and chromatography to ensure the desired purity and yield of vericiguat-d3 hydrochloride .
Vericiguat-d3 has a molecular formula of with a molar mass of approximately 426.388 g/mol. The structure features multiple functional groups, including amines and carbamates, which contribute to its biological activity. The compound's three-dimensional conformation can be represented using various structural notations such as SMILES and InChI:
Vericiguat-d3 undergoes various chemical reactions relevant to its pharmacological activity. The primary reaction involves its interaction with soluble guanylate cyclase, where it binds to the enzyme's beta-subunit. This binding facilitates the conversion of guanosine triphosphate to cyclic guanosine monophosphate, enhancing intracellular signaling pathways that promote vasodilation .
Additionally, vericiguat-d3 may be subject to metabolic transformations in vivo, primarily through phase II conjugation reactions involving UDP-glucuronosyltransferases .
The mechanism by which vericiguat-d3 exerts its effects involves direct stimulation of soluble guanylate cyclase independent of nitric oxide. By binding to this enzyme, vericiguat-d3 increases cyclic guanosine monophosphate levels within vascular smooth muscle cells. This elevation in cyclic guanosine monophosphate leads to relaxation of these muscles and subsequent vasodilation, reducing cardiac workload and improving hemodynamics in patients with heart failure .
Vericiguat-d3 is a solid compound with several notable physical and chemical properties:
Vericiguat-d3 is primarily utilized in clinical settings for managing heart failure by reducing mortality rates and hospitalizations associated with this condition. Its role as a soluble guanylate cyclase stimulator makes it a valuable therapeutic agent in addressing cardiovascular diseases where nitric oxide signaling is impaired . Additionally, ongoing research may explore its efficacy in other cardiovascular-related conditions or its potential use in combination therapies to enhance patient outcomes.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5